molecular formula C5H6ClN3OS2 B14909633 2-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

2-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B14909633
M. Wt: 223.7 g/mol
InChI Key: DISVIZDJLHHFCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a chemical compound with the molecular formula C5H6ClN3OS2. It is a member of the thiadiazole family, which is known for its diverse biological activities and applications in various fields of science and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves the reaction of 2-amino-5-methylthio-1,3,4-thiadiazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an appropriate solvent like dichloromethane at a controlled temperature to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The thiadiazole ring can be reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of N-substituted acetamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiadiazole derivatives.

Scientific Research Applications

2-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-methylsulfanyl-pyrimidin-5-yl)-acetamide
  • 2-chloro-5-(methylsulfanyl)benzamide

Uniqueness

2-chloro-N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to its specific thiadiazole ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C5H6ClN3OS2

Molecular Weight

223.7 g/mol

IUPAC Name

2-chloro-N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C5H6ClN3OS2/c1-11-5-9-8-4(12-5)7-3(10)2-6/h2H2,1H3,(H,7,8,10)

InChI Key

DISVIZDJLHHFCC-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=C(S1)NC(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.